![molecular formula C14H10OS B2583084 2-[Benzo(b)thiophen-2-yl]phenol CAS No. 81344-85-6](/img/structure/B2583084.png)
2-[Benzo(b)thiophen-2-yl]phenol
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Description
“2-[Benzo(b)thiophen-2-yl]phenol” is a chemical compound with the CAS Number: 81344-85-6 and a molecular weight of 226.3 . Its IUPAC name is 2-(1-benzothien-2-yl)phenol .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including “2-[Benzo(b)thiophen-2-yl]phenol”, often involves coupling reactions and electrophilic cyclization reactions . A copper-mediated construction of benzothieno[3,2-b]benzofurans via intramolecular dehydrogenative C–O coupling has been developed .
Molecular Structure Analysis
The InChI Code of “2-[Benzo(b)thiophen-2-yl]phenol” is 1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H . The crystal structure of similar compounds has been determined by single crystal X-ray diffraction analysis .
Scientific Research Applications
Photophysical Properties
The compound has been used in the study of photophysical properties. It has been found that the structural formation of aromatic rings can impact photophysical properties . The compound has been used in the preparation of o-carboranyl compounds, which have been characterized by multinuclear NMR spectroscopy and elemental analysis .
Organic Synthesis
“2-[Benzo(b)thiophen-2-yl]phenol” is a very important heterocycle derivative. It has been used as an intermediate in organic synthesis for the preparation of a variety of molecules , including biologically active compounds .
Therapeutic Applications
Thiophene and its substituted derivatives, including “2-[Benzo(b)thiophen-2-yl]phenol”, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science .
Anti-Inflammatory and Anti-Psychotic Properties
These compounds have been found to have anti-inflammatory and anti-psychotic properties . They have been used in the development of drugs for these conditions .
Anti-Microbial Properties
The compound has been examined for its inhibitory potential against various bacteria and fungi . It has shown potential as an anti-microbial agent .
Inhibition of CYP2A6-mediated Nicotine Metabolism
The compound has been studied for its potential to inhibit CYP2A6-mediated nicotine metabolism . This could potentially reduce cigarette smoking, providing a lead for drugs useful in smoking reduction therapy .
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUFEXIRIOTXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzo(b)thiophen-2-yl]phenol |
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